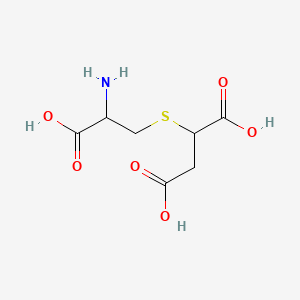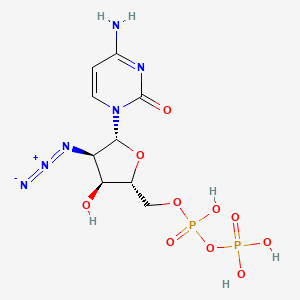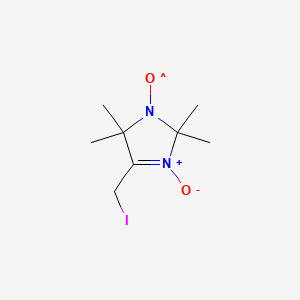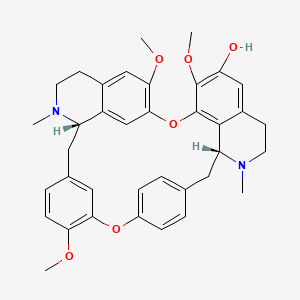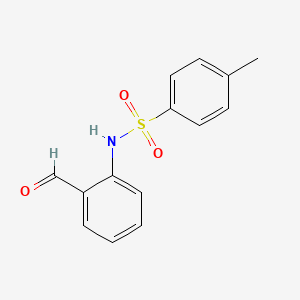
N-(2-formylphenyl)-4-methylbenzenesulfonamide
説明
Synthesis Analysis
The synthesis of N-(2-formylphenyl)-4-methylbenzenesulfonamide and related compounds typically involves a multi-step process. One common approach includes the treatment of 4-methylbenzenesulfonyl chloride with a primary amine to give the corresponding 4-methylbenzenesulfonamide, followed by a benzylation step to afford the substituted N-benzyl-4-methylbenzenesulfonamides. This method can be applied to synthesize various substituted sulfonamides, characterized through spectroscopic and crystallographic means (Stenfors & Ngassa, 2020).
Molecular Structure Analysis
The molecular structure of N-(2-formylphenyl)-4-methylbenzenesulfonamides and similar compounds can be elucidated using crystallographic techniques. For example, the crystal structure of related sulfonamides reveals important features such as the space group, cell parameters, and intermolecular interactions, which can include hydrogen bonding and π-π interactions. These structural insights are crucial for understanding the compound's properties and potential applications (Rodrigues et al., 2015).
Chemical Reactions and Properties
N-(2-formylphenyl)-4-methylbenzenesulfonamides participate in various chemical reactions, reflecting their reactivity and functional group compatibility. The presence of the sulfonamide group and the formyl group enables a wide range of chemical transformations, making these compounds versatile intermediates in organic synthesis. For instance, reactions involving sulfonamido Schiff bases or the formation of 2-formylbenzenesulfonamide derivatives highlight the compound's reactivity and potential for further functionalization (Rajeev et al., 1994).
科学的研究の応用
Synthesis and Characterization
- N-(2-formylphenyl)-4-methylbenzenesulfonamide and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, a study focused on the synthesis, characterization, and computational study of a sulfonamide molecule related to N-(2-formylphenyl)-4-methylbenzenesulfonamide, providing insights into its crystal structure and intermolecular interactions (Murthy et al., 2018).
Pharmaceutical Intermediates
- This compound has been used in the synthesis of pharmaceutical intermediates. An example is its use as an electrophilic cyanation reagent for synthesizing various benzonitriles, which are key intermediates in pharmaceuticals (Anbarasan et al., 2011).
Molecular Interactions and Stability
- The compound's molecular interactions and stability have been a subject of study, with research focusing on understanding its molecular electrostatic potential and local reactivity descriptors, which are crucial in drug design and material sciences (Sun Peiming et al., 2022).
Antimicrobial and Anti-inflammatory Potential
- Some derivatives of N-(2-formylphenyl)-4-methylbenzenesulfonamide have shown promising results in antimicrobial and anti-inflammatory studies. This includes the potential use as therapeutic agents in treating inflammatory ailments (Abbasi et al., 2017).
Nonlinear Optical Activity
- The compound has also been explored for its nonlinear optical activity, which is significant in the field of photonics and optoelectronics. Studies have focused on its hyperpolarizability, indicating its potential in these applications (Murugavel et al., 2016).
Electronic and Spectroscopic Properties
- Research has been conducted on the electronic and spectroscopic properties of sulfonamide derivatives, providing insights into their molecular characteristics, which are vital for various applications in chemistry and material science (Mahmood et al., 2016).
将来の方向性
特性
IUPAC Name |
N-(2-formylphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-11-6-8-13(9-7-11)19(17,18)15-14-5-3-2-4-12(14)10-16/h2-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQGABDYGHEFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90298010 | |
| Record name | N-(2-formylphenyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90298010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-formylphenyl)-4-methylbenzenesulfonamide | |
CAS RN |
6590-65-4 | |
| Record name | N-(2-Formylphenyl)-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6590-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 120186 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6590-65-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-formylphenyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90298010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-tert-butyl-7-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1208762.png)
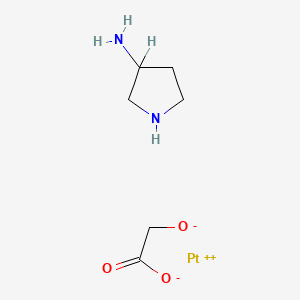
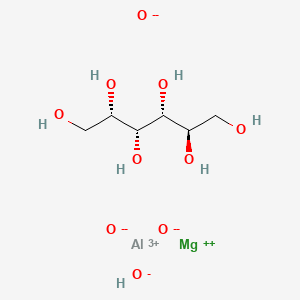
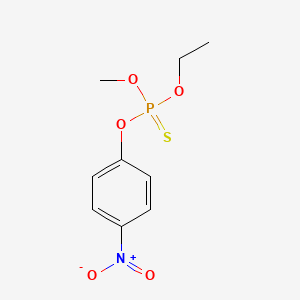
![2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B1208768.png)

